2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-cyclohexylacetamide
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Description
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group might participate in condensation or hydrolysis reactions .Scientific Research Applications
Synthesis and Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their use as antibacterial agents. These compounds, derived through various chemical reactions, exhibit significant antibacterial activity, highlighting their potential in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).
Antitumor Applications
Sulfonamide compounds have been investigated for their antitumor activities. By evaluating sulfonamide-focused libraries in cell-based screens, certain compounds have shown promise as cell cycle inhibitors, with potential implications for cancer therapy. This includes compounds advancing to clinical trials due to their ability to disrupt tubulin polymerization or decrease the S phase fraction in cancer cell lines, showcasing the therapeutic potential of sulfonamide derivatives in oncology (Owa et al., 2002).
Enzyme Inhibition for Therapeutic Applications
Compounds containing sulfonamide moieties have shown efficient inhibition against carbonic anhydrases, enzymes involved in physiological processes such as aqueous humor secretion in the eye. This has implications for developing treatments for conditions like glaucoma, with some derivatives showing strong intraocular pressure-lowering effects in experimental models (Scozzafava et al., 1999).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-17-10-8-16(9-11-17)14-24(28(26,27)19-7-4-12-22-13-19)15-20(25)23-18-5-2-1-3-6-18/h4,7-13,18H,1-3,5-6,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPINEBRTLUJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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